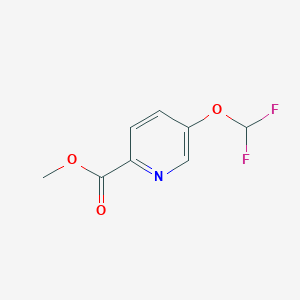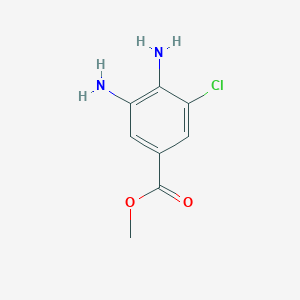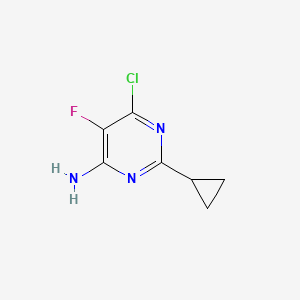
N-(pyridin-4-ylmethyl)oxetan-3-amine
Descripción general
Descripción
N-(pyridin-4-ylmethyl)oxetan-3-amine is an organic compound belonging to the oxetane family. It has a CAS Number of 1340575-55-4 and a molecular weight of 164.21 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H12N2O/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 . The empirical formula is C9H12N2O . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, oxetanes in general can participate in ring-opening and ring-expansion reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Catalysis Applications
N-(pyridin-4-ylmethyl)oxetan-3-amine is a compound that exhibits versatile synthetic and catalytic properties due to its heterocyclic N-oxide derivatives. The compound is known for its role in forming metal complexes, designing catalysts, and aiding in asymmetric catalysis and synthesis. It's recognized for its importance in the field of catalysis, particularly in C–N bond-forming cross-coupling reactions, where it acts as a coupling partner with aryl halides and arylboronic acids using copper-mediated systems. These recyclable catalyst systems are of commercial interest due to their sustainability and potential for broad applications in organic synthesis (Li et al., 2019) (Kantam et al., 2013).
Environmental and Waste Treatment Applications
Advanced oxidation processes (AOPs) are crucial for degrading resistant nitrogen-containing compounds, including aromatic and aliphatic amines, commonly found in industrial waste. These processes have shown high efficiency in mineralizing these compounds, improving the overall efficacy of waste treatment schemes. The degradation of amines, particularly sensitive to pH, varies based on the specific oxidants attacking the N atoms, emphasizing the importance of process parameters such as pH, initial concentration, and treatment time. This compound and its derivatives can play a pivotal role in these processes, contributing to environmental safety and waste management (Bhat & Gogate, 2021).
Medicinal and Pharmaceutical Applications
The unique structural features of this compound derivatives, especially the pyridine type of nitrogen atom, make them effective in binding with different enzymes and receptors through various weak interactions. This feature elicits a broad spectrum of bioactivities, making these derivatives valuable in the development of medicinal agents for treating diverse ailments. Their therapeutic potential ranges from anticancer, antibacterial, anti-inflammatory to antiviral activities, highlighting their significant role in medicinal chemistry (Verma et al., 2019).
Sensor Development and Analytical Applications
This compound derivatives are also significant in the field of sensor development and analytical chemistry. They are employed as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as exquisite sensing materials, with a wide range of biological and medicinal applications. Their role in creating pyrimidine-based optical sensors is particularly noteworthy, offering insights into the development of advanced analytical tools (Jindal & Kaur, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZQGBVJIKPTDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340575-55-4 | |
| Record name | N-[(pyridin-4-yl)methyl]oxetan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


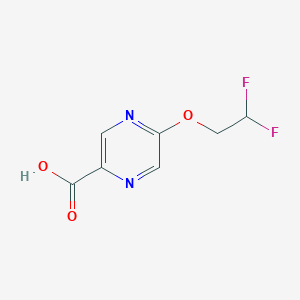
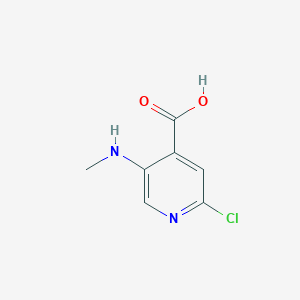
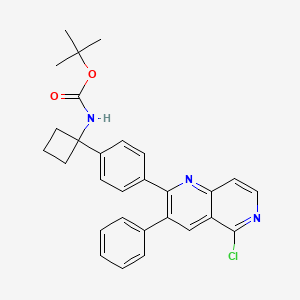
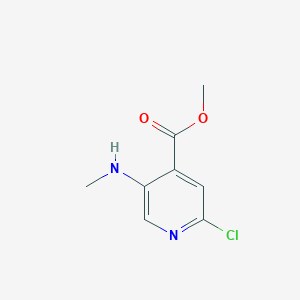
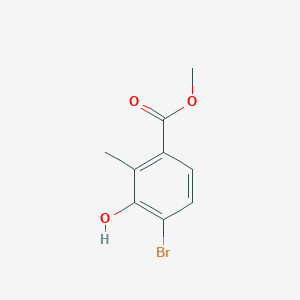
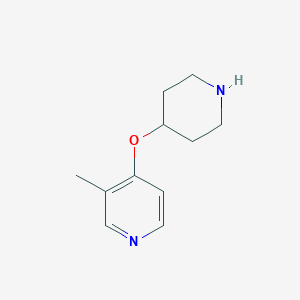
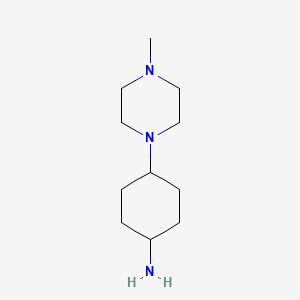
![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
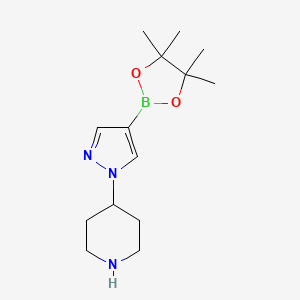
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)
